

# An In-depth Technical Guide to the CBT-1 Compound (Tetrandrine)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **CBT-1**, a proprietary name for the natural compound tetrandrine. **CBT-1** is a bisbenzylisoquinoline alkaloid investigated for its potential to reverse multidrug resistance in cancer therapy by inhibiting the P-glycoprotein (P-gp) efflux pump.

# Chemical Structure and Properties of CBT-1 (Tetrandrine)

**CBT-1**, chemically known as tetrandrine, is a calcium channel blocker with the molecular formula  $C_{38}H_{42}N_2O_6$  and a molecular weight of 622.75 g/mol . Its chemical structure is characterized by a complex polycyclic framework.

Chemical Structure of Tetrandrine (**CBT-1**) Chemical Structure of Tetrandrine Image Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Tetrandrine (CBT-1)



| Property            | Value                                                    |  |
|---------------------|----------------------------------------------------------|--|
| Molecular Formula   | C38H42N2O6                                               |  |
| Molecular Weight    | 622.75 g/mol                                             |  |
| CAS Number          | 518-34-3                                                 |  |
| Synonyms            | d-Tetrandrine, NSC-77037                                 |  |
| Class               | Bis-benzylisoquinoline alkaloid                          |  |
| Mechanism of Action | P-glycoprotein (P-gp) inhibitor, Calcium channel blocker |  |

# Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of **CBT-1** in the context of cancer therapy is the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic drugs, out of cancer cells. This efflux mechanism is a major contributor to the development of multidrug resistance (MDR), a significant challenge in cancer treatment.

By binding to P-gp, **CBT-1** allosterically or competitively inhibits its function, thereby preventing the efflux of co-administered chemotherapy agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy in resistant tumors.





Click to download full resolution via product page

Caption: P-glycoprotein mediated drug efflux and its inhibition by CBT-1.

## **Clinical and Pharmacodynamic Data**

**CBT-1** has been evaluated in clinical trials to assess its safety and efficacy as an MDR modulator in combination with standard chemotherapeutic agents.

Table 2: Summary of a Pharmacodynamic Study of CBT-1 with Paclitaxel



| Parameter                                                                       | Method                            | Result                                           | Reference |
|---------------------------------------------------------------------------------|-----------------------------------|--------------------------------------------------|-----------|
| CBT-1 Dosage                                                                    | Oral administration               | 500 mg/m² for 7 days                             | [1]       |
| Paclitaxel Dosage                                                               | 3-hour intravenous infusion       | 135 mg/m² on day 6                               | [1]       |
| P-gp Inhibition<br>(PBMCs)                                                      | Rhodamine efflux from CD56+ PBMCs | 51%-100% lower<br>efflux (p < .0001)             | [1]       |
| P-gp Inhibition (Liver)                                                         | (99m)Tc-sestamibi<br>imaging      | 34.7% to 100.8% increase in AUC(0-3) (p < .0001) | [1]       |
| Peripheral Blood<br>Mononuclear Cells<br>(PBMCs), Area Under<br>the Curve (AUC) |                                   |                                                  |           |

Table 3: Dose Escalation in a Phase I Trial of CBT-1 with Doxorubicin

| Cohort                       | CBT-1 Dosage<br>(oral, days 1-7) | Doxorubicin<br>Dosage (IV, day 6) | Reference |
|------------------------------|----------------------------------|-----------------------------------|-----------|
| Starting Dose                | 200 mg/m <sup>2</sup>            | 60 mg/m²                          | [2]       |
| Maximum Tolerated Dose (MTD) | 500 mg/m²                        | 60 mg/m²                          | [2]       |
| Doses Tolerated by Some      | 600 mg/m²                        | 60 mg/m²                          | [2]       |

# **Experimental Protocols**

Detailed below are the methodologies for key experiments cited in the evaluation of **CBT-1**'s pharmacodynamics.

# **Rhodamine 123 Efflux Assay for P-gp Function**



This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.



Click to download full resolution via product page

Caption: Workflow for the Rhodamine 123 Efflux Assay.

#### Protocol:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using standard density gradient centrifugation.
- Dye Loading: Cells are incubated with a solution containing rhodamine 123, allowing the dye
  to accumulate intracellularly.



- Efflux Initiation: After loading, cells are washed and resuspended in a dye-free medium. To
  test the effect of CBT-1, the medium for the experimental group contains the CBT-1
  compound.
- Incubation: The cells are incubated for a defined period to allow for P-gp-mediated efflux of rhodamine 123.
- Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A higher fluorescence indicates reduced efflux and, therefore, inhibition of P-gp.
- Data Interpretation: The fluorescence intensity of cells treated with **CBT-1** is compared to that of untreated control cells to quantify the degree of P-gp inhibition.

## 99mTc-Sestamibi Imaging for In Vivo P-gp Function

This non-invasive imaging technique uses the P-gp substrate technetium-99m sestamibi to assess P-gp activity in tissues like the liver.

#### Protocol:

- Baseline Imaging: A baseline scan is performed by administering 99mTc-sestamibi to the patient and acquiring dynamic images of the target organ (e.g., liver) over a period of time.
- **CBT-1** Administration: The patient is then treated with **CBT-1** according to the clinical trial protocol.
- Post-Treatment Imaging: Following CBT-1 administration, a second 99mTc-sestamibi scan is performed using the same imaging parameters as the baseline scan.
- Image Analysis: Regions of interest (ROIs) are drawn around the target organ and a reference tissue (e.g., heart) on the acquired images.
- Data Quantification: The time-activity curves for the ROIs are generated, and the area under the curve (AUC) is calculated. An increase in the AUC for the target organ after CBT-1 treatment indicates reduced efflux of 99mTc-sestamibi and thus, inhibition of P-gp.



## Conclusion

**CBT-1** (tetrandrine) is a potent P-glycoprotein inhibitor with a well-defined chemical structure and mechanism of action. Clinical and preclinical studies have demonstrated its ability to reverse P-gp-mediated multidrug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of **CBT-1** and other MDR modulators in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the CBT-1 Compound (Tetrandrine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192453#what-is-the-chemical-structure-of-cbt-1-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com